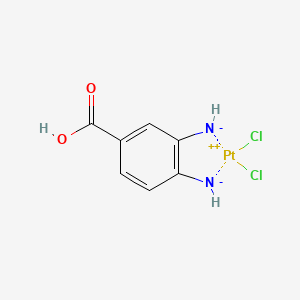

cis-Dichloro(3,4-diaminobenzoic acid)platinum(II)

Description

Properties

CAS No. |

56815-80-6 |

|---|---|

Molecular Formula |

C7H6Cl2N2O2Pt |

Molecular Weight |

416.12 g/mol |

IUPAC Name |

(2-azanidyl-4-carboxyphenyl)azanide;dichloroplatinum(2+) |

InChI |

InChI=1S/C7H6N2O2.2ClH.Pt/c8-5-2-1-4(7(10)11)3-6(5)9;;;/h1-3,8-9H,(H,10,11);2*1H;/q-2;;;+4/p-2 |

InChI Key |

LDMSLDCBBYXQIW-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[NH-])[NH-].Cl[Pt+2]Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Conditions

- Platinum Source: Potassium tetrachloroplatinate(II) (K2PtCl4) is commonly used as the platinum(II) precursor.

- Ligand: 3,4-diaminobenzoic acid is introduced in stoichiometric amounts.

- Solvent: Water or aqueous mixtures are typical solvents; sometimes organic solvents like dimethylformamide (DMF) are used for recrystallization.

- Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures (40–70 °C) to facilitate ligand substitution.

- pH Control: Maintaining a neutral to slightly acidic pH is critical to prevent hydrolysis or oxidation of platinum complexes.

Stepwise Synthesis Procedure

-

- Dissolve K2PtCl4 in water.

- Add 3,4-diaminobenzoic acid slowly with stirring.

- Stir the mixture at room temperature or up to 50 °C for 24 hours to allow complexation.

- A precipitate of the platinum complex typically forms.

-

- Filter the precipitate and wash with cold water and acetone to remove unreacted ligands and salts.

- Recrystallize the crude product from a mixture of DMF and dilute hydrochloric acid (0.1 N HCl) to improve purity.

- Heating the solution to 100 °C during recrystallization followed by slow cooling enhances crystal quality.

-

- Use deoxygenated water and inert atmosphere (nitrogen or argon) during synthesis to prevent oxidation of platinum(II) to platinum(IV) species.

- Control the pH and temperature carefully to minimize formation of trans-isomers and other side products.

- Silver nitrate (AgNO3) can be used to remove halide ions by precipitation as silver halides, but care must be taken to avoid excess silver ions in solution.

Alternative Silver-Free Methods

To avoid contamination with silver salts, some protocols use direct ligand substitution without silver nitrate. For example, stirring K2PtCl4 with 3,4-diaminobenzoic acid in water or isopropanol at elevated temperatures (50–70 °C) for extended periods (24–72 hours) can yield the desired complex with high purity.

Representative Reaction Scheme

$$

\text{K}2\text{PtCl}4 + \text{3,4-diaminobenzoic acid} \xrightarrow[\text{stirring, heat}]{\text{H}_2\text{O}} \text{cis-Dichloro(3,4-diaminobenzoic acid)platinum(II)} + 2 \text{KCl}

$$

Data Table: Typical Reaction Parameters and Yields

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Platinum precursor | K2PtCl4 | Purity >99% |

| Ligand | 3,4-diaminobenzoic acid | Stoichiometric or slight excess |

| Solvent | Water or water/DMF mixture | DMF used mainly for recrystallization |

| Temperature | 25–70 °C | Higher temperatures accelerate reaction |

| Reaction time | 24–72 hours | Longer times improve yield and purity |

| pH | ~6.5–7.5 | Controlled to avoid hydrolysis |

| Yield | 70–90% | Dependent on reaction conditions |

| Purity | >98% (by HPLC or elemental analysis) | Confirmed by HPLC, elemental analysis |

Research Findings and Optimization Notes

Purity Control: The National Cancer Institute (NCI) standards require less than 1% trans-isomer contamination for platinum complexes used in anticancer applications. Achieving this requires precise control of reaction conditions, especially pH and temperature, and careful purification steps.

Oxidation Prevention: Use of deoxygenated water and inert atmosphere during synthesis prevents formation of platinum(IV) impurities, which can affect biological activity and complicate purification.

Silver Nitrate Use: While silver nitrate can facilitate halide removal, it must be used in controlled amounts to avoid residual silver contamination. Alternative silver-free methods are preferred for pharmaceutical-grade compounds.

Solvent Effects: Recrystallization from DMF with dilute HCl improves crystal quality and purity, but residual solvent must be removed thoroughly.

Reaction Monitoring: Techniques such as HPLC, elemental analysis, and IR spectroscopy are essential for confirming product identity and purity. High-resolution mass spectrometry can confirm molecular composition.

Chemical Reactions Analysis

Types of Reactions

cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other amines.

Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.

Coordination Reactions: The compound can form coordination complexes with other molecules, such as DNA or proteins.

Common Reagents and Conditions

Substitution Reactions: Common reagents include water, ammonia, and other amines. These reactions are typically carried out in aqueous or organic solvents at room temperature or under mild heating.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coordination Reactions: These reactions often occur in biological environments or in vitro studies with biomolecules.

Major Products Formed

Substitution Reactions: Products include various platinum complexes with different ligands.

Oxidation and Reduction Reactions: Products include platinum complexes in different oxidation states.

Coordination Reactions: Products include platinum-DNA or platinum-protein adducts.

Scientific Research Applications

cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other platinum complexes.

Biology: Studied for its interactions with biomolecules such as DNA and proteins.

Medicine: Investigated for its potential as an anticancer agent due to its ability to form adducts with DNA, leading to the inhibition of DNA replication and cell division.

Mechanism of Action

The mechanism of action of cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks. These crosslinks inhibit DNA replication and transcription, ultimately leading to cell death. The primary molecular targets are the guanine and adenine bases in DNA.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Platinum(II) Complexes

Pharmacological Profiles

DNA Binding and Cross-Linking Efficiency

- Cisplatin : Forms 1,2-intrastrand cross-links at GG/AG sites, causing DNA distortion and apoptosis .

- cis-Dichloro(ethylenediamine)Pt(II) : Similar cross-linking profile but with slower hydrolysis, leading to delayed adduct formation .

- 3,4-Diaminobenzoic acid derivative: The aromatic ligand may sterically hinder DNA binding compared to ethylenediamine, but the carboxyl group could facilitate interactions with nuclear proteins or enzymes like ERAP2, broadening its mechanism .

Resistance Mechanisms

- Cisplatin resistance is linked to reduced drug uptake, glutathione detoxification, and enhanced DNA repair .

- Ethylenediamine derivatives : Resistant cells exhibit 4-fold faster repair of DNA adducts during the initial phase, suggesting ligand-dependent repair kinetics .

Solubility and Bioavailability

- Cisplatin: Poor water solubility limits administration to intravenous routes .

- 1,2-Diaminocyclohexane Pt(II) complexes: Sulfonate or carboxylate modifications (e.g., 4-sulfocatecholato derivatives) enhance solubility and oral bioavailability .

- 3,4-Diaminobenzoic acid derivative: The carboxylic acid group likely improves water solubility compared to non-polar ligands like dipyridine or ethylenediamine .

Biological Activity

cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) is a platinum-based compound that has garnered attention due to its potential cytotoxic properties against various cancer cell lines. As a derivative of cisplatin, this compound aims to retain the therapeutic efficacy while reducing the adverse side effects commonly associated with platinum-based chemotherapeutics. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and cytotoxicity through various studies.

Synthesis and Characterization

The synthesis of cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) involves the coordination of 3,4-diaminobenzoic acid (DABA) with platinum in a cis configuration. The resulting complex is characterized using various techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its structure and purity.

The primary mechanism by which cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) exerts its biological activity is through the formation of DNA adducts. Similar to cisplatin, it binds covalently to DNA, leading to cross-linking that disrupts DNA replication and transcription. This mechanism is crucial for its cytotoxic effects, as it triggers cellular apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) obtained from various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 7.0 | |

| MCF-7 (Breast Cancer) | 10.5 | |

| PC3 (Prostate Cancer) | 12.0 | |

| HEPG2 (Liver Cancer) | 15.0 |

These results indicate that the compound has comparable or superior activity compared to traditional chemotherapeutics like cisplatin.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study 1 : A phase I trial involving patients with advanced solid tumors showed a partial response in 14 out of 22 participants treated with cis-Dichloro(3,4-diaminobenzoic acid)platinum(II), indicating its potential as an effective treatment option for refractory cancers .

- Case Study 2 : A comparative study against standard treatments revealed that patients receiving this platinum complex experienced fewer side effects such as nephrotoxicity and myelosuppression compared to those treated with traditional cisplatin .

Comparative Analysis with Other Platinum Compounds

To contextualize the biological activity of cis-Dichloro(3,4-diaminobenzoic acid)platinum(II), a comparison with other platinum-based compounds is essential:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Cisplatin | 11.4 | DNA cross-linking |

| Carboplatin | 15.0 | DNA cross-linking |

| Oxaliplatin | 20.0 | DNA cross-linking |

| cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) | 7.0 | DNA cross-linking |

This table illustrates that cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) demonstrates enhanced potency relative to its counterparts.

Q & A

Basic Questions

Q. What are the established synthetic routes for cis-Dichloro(3,4-diaminobenzoic acid)platinum(II), and what analytical methods are critical for confirming its structure and purity?

- Methodological Answer : The synthesis typically involves reacting potassium tetrachloroplatinate(II) with 3,4-diaminobenzoic acid under controlled pH and temperature to favor the cis configuration. Ligand substitution kinetics must be monitored via UV-Vis spectroscopy to ensure proper coordination . For structural confirmation, X-ray crystallography is essential to resolve the geometry, as demonstrated in analogous platinum(II) complexes . Purity can be assessed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), while infrared (IR) spectroscopy validates ligand bonding modes (e.g., NH₂ and COOH groups) .

Q. How does cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) interact with DNA, and what are the primary types of adducts formed?

- Methodological Answer : The compound forms intrastrand and interstrand cross-links with DNA, primarily targeting guanine-rich regions. Filter binding assays and gel electrophoresis are standard methods to quantify adduct formation . Eastman’s studies show that the 3,4-diaminobenzoic acid ligand may alter adduct stability compared to cisplatin, requiring circular dichroism (CD) or nuclear magnetic resonance (NMR) to detect conformational changes in DNA .

Advanced Questions

Q. What experimental strategies can resolve contradictions in reported DNA sequence specificity of platinum(II) complexes like cis-Dichloro(3,4-diaminobenzoic acid)platinum(II)?

- Methodological Answer : Discrepancies in sequence specificity (e.g., guanine vs. adenine preference) often arise from variations in experimental conditions (pH, ionic strength) or analytical techniques. To address this:

- Use single-molecule DNA mapping (e.g., atomic force microscopy) to visualize adduct distribution .

- Apply high-throughput sequencing post-treatment to identify genome-wide binding sites, as validated in cisplatin studies .

- Compare results across multiple assays (e.g., primer extension assays vs. fluorescence anisotropy) to reconcile mechanistic differences .

Q. How does the ligand structure (3,4-diaminobenzoic acid) influence the cytotoxicity and DNA cross-linking efficiency compared to traditional platinum-based chemotherapeutics?

- Methodological Answer : The carboxylic acid group in 3,4-diaminobenzoic acid enhances solubility, potentially improving cellular uptake. To evaluate this:

- Perform cytotoxicity assays (e.g., MTT) on ovarian or lung cancer cell lines, comparing IC₅₀ values with cisplatin .

- Quantify cross-link efficiency using alkaline elution assays , noting that bulkier ligands may reduce interstrand cross-linking but increase intrastrand adducts .

- Use molecular dynamics simulations to model ligand-DNA interactions and predict steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.